![molecular formula C11H13ClN4 B1614522 6-Chloro-9-cyclohexyl-9h-purine CAS No. 5452-41-5](/img/structure/B1614522.png)
6-Chloro-9-cyclohexyl-9h-purine
Overview
Description
6-Chloro-9-cyclohexyl-9H-purine is a chemical compound with the molecular formula C11H13ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its unique structure, which includes a chlorine atom at the 6th position and a cyclohexyl group at the 9th position of the purine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclohexyl-9H-purine typically involves the chlorination of 9-cyclohexylpurine. One common method includes the reaction of 9-cyclohexylpurine with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-cyclohexyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-cyclohexylpurine or 6-thio-9-cyclohexylpurine are formed.
Oxidation Products: Oxidation can lead to the formation of 6-oxo-9-cyclohexylpurine.
Reduction Products: Reduction can yield 6-hydro-9-cyclohexylpurine.
Scientific Research Applications
6-Chloro-9-cyclohexyl-9H-purine is a heterocyclic compound with a purine core structure, modified with chlorine and a cyclohexyl group . While specific applications of this exact compound are not extensively documented in the search results, the related information provides insight into its potential uses, especially when considering the properties of similar compounds.
Chemical Properties and Structure
this compound has a molecular formula of C11H13ClN4 . Key identifiers include its CAS number, 5452-41-5, and its IUPAC name, 6-chloro-9-cyclohexylpurine . The structure features a purine ring system, a chlorine atom at the 6th position, and a cyclohexyl group attached to the 9th nitrogen atom .
Potential Applications
While the search results do not detail specific applications of this compound, they do provide some context for its potential use:
- Bronchodilating Process: US Patent 4278675A describes the use of 9-cyclohexyl-9H-adenine in a bronchodilating process . Given the structural similarities between 9-cyclohexyl-9H-adenine and this compound, it's plausible that the latter could also be investigated for bronchodilatory activity . The patent specifies that compounds with non-adrenergic smooth muscle relaxant properties are valuable in treating acute bronchospasm and chronic obstructive pulmonary diseases like asthma, bronchitis, and emphysema .
- Pharmaceuticals: Chlorine-containing compounds play a vital role as key ingredients in drugs for treating diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems .
- Intermediate in Synthesis: (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, a related chloropurine compound, is intended as a starting material for investigating double bond rearrangements in N-allylic systems . Similarly, this compound could serve as an intermediate in synthesizing other purine derivatives .
Example of synthesis:
Mechanism of Action
The mechanism of action of 6-Chloro-9-cyclohexyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position and the cyclohexyl group at the 9th position contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Similar to 6-Chloro-9-cyclohexyl-9H-purine but lacks the cyclohexyl group.
9-Cyclohexylpurine: Similar but lacks the chlorine atom at the 6th position.
6-Amino-9-cyclohexylpurine: A derivative where the chlorine atom is replaced by an amino group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
6-Chloro-9-cyclohexyl-9H-purine is a synthetic derivative of purine that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chlorine atom at the 6th position and a cyclohexyl group at the 9th position of the purine ring. This unique structure contributes to its biological activity by affecting its interaction with various molecular targets, including enzymes and receptors .
The compound's mechanism of action primarily involves enzyme inhibition. The chlorine atom at the 6th position and the cyclohexyl group enhance its binding affinity to specific enzymes, blocking substrate access to their active sites. This inhibition can lead to significant biological effects depending on the target enzyme.
Enzyme Interaction
- Inhibition of Nucleotide Metabolism : Studies indicate that this compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival .
- Targeting Kinases : Preliminary research suggests that this compound may selectively inhibit certain kinases, which are pivotal in signaling pathways related to cancer progression .
Anticancer Potential
Research has shown that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, it has been noted for its selective inhibition of Nek2 kinase, which is involved in cell cycle regulation .
Antiviral Activity
The compound is also being investigated for its antiviral properties. Its structural similarity to nucleosides allows it to interfere with viral replication processes, making it a candidate for further studies in antiviral drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
6-chloro-9-cyclohexylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLKVTSIZURDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280850 | |
Record name | 6-chloro-9-cyclohexyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-41-5 | |
Record name | NSC18924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-cyclohexyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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